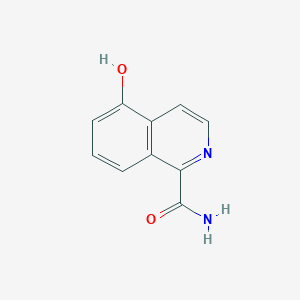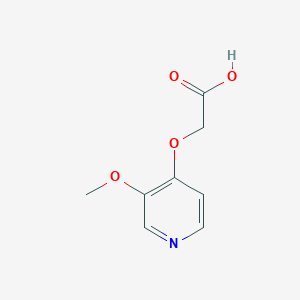
2-phenyl-1H-indole-6-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1H-indole-6-carboximidamide is an organic compound belonging to the class of 2-phenylindoles. These compounds are characterized by an indole ring substituted at the 2-position with a phenyl group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-indole-6-carboximidamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the indole derivative in good yield .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1H-indole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Hydroxyindoles or ketoindoles.
Reduction: Aminoindoles.
Substitution: Halogenated indoles.
Applications De Recherche Scientifique
2-Phenyl-1H-indole-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-phenyl-1H-indole-6-carboximidamide involves its interaction with various molecular targets. It can bind to multiple receptors, influencing biological pathways. For example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Methylphenyl-1H-indole-6-carboximidamide
- 2-Hydroxyphenyl-1H-indole-6-carboximidamide
- 2-Fluorophenyl-1H-indole-6-carboximidamide
Comparison: 2-Phenyl-1H-indole-6-carboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research .
Propriétés
Numéro CAS |
93490-77-8 |
|---|---|
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-phenyl-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17) |
Clé InChI |
DFVQESDQJCIAKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)

![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)





![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)

